Paecilaminol

Description

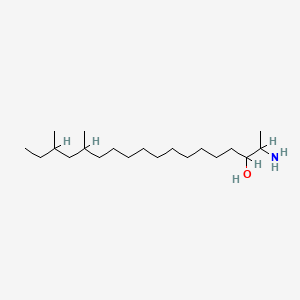

Structure

3D Structure

Properties

CAS No. |

540770-33-0 |

|---|---|

Molecular Formula |

C20H43NO |

Molecular Weight |

313.6 g/mol |

IUPAC Name |

2-amino-14,16-dimethyloctadecan-3-ol |

InChI |

InChI=1S/C20H43NO/c1-5-17(2)16-18(3)14-12-10-8-6-7-9-11-13-15-20(22)19(4)21/h17-20,22H,5-16,21H2,1-4H3 |

InChI Key |

PRIXJBFEYXJGPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |

Synonyms |

2-amino-14,16-dimethyloctadecan-3-ol 2-AOD-3-ol |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Origin of Paecilaminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paecilaminol, a bioactive secondary metabolite, originates from the filamentous fungus Paecilomyces sp. FKI-0550.[1] Its chemical structure, 2-amino-14,16-dimethyl-3-octadecanol, suggests a biosynthetic origin rooted in lipid metabolism, likely intersecting with pathways for sphingolipid or branched-chain amino acid catabolism. This document provides a comprehensive overview of the known biological origin of Paecilaminol, proposes potential biosynthetic pathways, and outlines general experimental methodologies for its production, isolation, and characterization. Due to the limited specific research on Paecilaminol's biosynthesis, this guide integrates established principles of fungal secondary metabolism to provide a robust framework for future investigation.

Introduction

Paecilaminol is an amino alcohol with demonstrated biological activity.[1] It is produced by Paecilomyces sp. FKI-0550, a member of a genus known for its prolific production of diverse secondary metabolites.[2] The unique structural features of Paecilaminol, specifically its long, methylated carbon chain and amino alcohol headgroup, point towards a complex biosynthetic pathway. Understanding this pathway is crucial for optimizing its production, enabling synthetic biology approaches for analog generation, and elucidating its physiological role in the producing organism.

Biological Source

The sole reported biological source of Paecilaminol is the fungal strain Paecilomyces sp. FKI-0550. Paecilomyces are ubiquitous saprophytic fungi found in a variety of environments. They are recognized for their role in biocontrol and for producing a wide array of bioactive compounds.

Proposed Biosynthetic Pathways

While the definitive biosynthetic pathway of Paecilaminol has not been experimentally elucidated, its structure provides strong indications of its metabolic origins. Two primary pathways are proposed: a modified sphingolipid biosynthesis pathway or a pathway analogous to the Ehrlich pathway for branched-chain amino acid catabolism.

Modified Sphingolipid Biosynthesis Pathway

The structural backbone of Paecilaminol closely resembles that of sphingoid bases, which are fundamental components of sphingolipids. The canonical sphingolipid pathway in fungi begins with the condensation of serine and a fatty acyl-CoA.[3][4]

A proposed pathway for Paecilaminol could involve the following key steps:

-

Initiation: Condensation of a branched-chain fatty acyl-CoA (e.g., derived from isobutyryl-CoA or 2-methylbutyryl-CoA) with an amino acid, likely serine.

-

Reduction and Acylation: Subsequent reduction and N-acylation steps.

-

Modification: A series of modifications including desaturation and hydroxylation, potentially catalyzed by P450 monooxygenases and other tailoring enzymes.

Below is a generalized diagram of the fungal sphingolipid biosynthesis pathway, which could be adapted for Paecilaminol production.

Ehrlich Pathway for Branched-Chain Amino Acid Catabolism

The Ehrlich pathway describes the conversion of amino acids to their corresponding higher alcohols (fusel alcohols).[5][6][7] Given the branched methyl groups in Paecilaminol, it is plausible that its carbon skeleton is derived from the catabolism of branched-chain amino acids like leucine or isoleucine, followed by chain extension and modification.

The key steps in this proposed pathway would be:

-

Transamination: A branched-chain amino acid is transaminated to its corresponding α-keto acid.

-

Decarboxylation: The α-keto acid is decarboxylated to an aldehyde.

-

Reduction/Modification: The aldehyde is reduced to an alcohol and then undergoes further modifications, such as fatty acid chain extension and amination, to form Paecilaminol.

Below is a diagram illustrating the general Ehrlich pathway.

Experimental Protocols

Specific experimental protocols for the production and isolation of Paecilaminol are not detailed in the available literature. However, based on general mycological and natural product chemistry techniques, a standard workflow can be proposed.

Fermentation of Paecilomyces sp. FKI-0550

Objective: To cultivate Paecilomyces sp. FKI-0550 for the production of Paecilaminol.

Materials:

-

Paecilomyces sp. FKI-0550 culture

-

Potato Dextrose Agar (PDA) for inoculum preparation

-

Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Czapek-Dox broth, or a custom production medium)

-

Shaker incubator

Protocol:

-

Inoculate a PDA plate with Paecilomyces sp. FKI-0550 and incubate at 25-28°C until sufficient mycelial growth is observed.

-

Aseptically transfer a small piece of the agar with mycelia into a flask containing the liquid fermentation medium.

-

Incubate the liquid culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for a period of 7-21 days.

-

Monitor the production of Paecilaminol over time by taking small aliquots of the culture broth for analysis.

Extraction and Isolation of Paecilaminol

Objective: To extract and purify Paecilaminol from the culture broth.

Materials:

-

Fermentation broth of Paecilomyces sp. FKI-0550

-

Organic solvents (e.g., ethyl acetate, butanol)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol).

-

Collect fractions and analyze for the presence of Paecilaminol using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing Paecilaminol and perform further purification by preparative HPLC to obtain the pure compound.

Analytical Characterization

Objective: To confirm the identity and purity of the isolated Paecilaminol.

Methods:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.[8][9][10]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Data Presentation

Currently, there is no publicly available quantitative data on Paecilaminol production. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Fermentation Parameters for Paecilaminol Production

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Medium Composition | |||

| - Carbon Source | |||

| - Nitrogen Source | |||

| - pH | |||

| Incubation Time (days) | |||

| Temperature (°C) | |||

| Agitation (rpm) | |||

| Paecilaminol Yield (mg/L) |

Table 2: Isolation and Purification of Paecilaminol

| Step | Input | Output | Recovery (%) | Purity (%) |

| Solvent Extraction | Culture Broth (L) | Crude Extract (g) | ||

| Silica Gel Chromatography | Crude Extract (g) | Enriched Fraction (g) | ||

| Preparative HPLC | Enriched Fraction (mg) | Pure Paecilaminol (mg) |

Experimental Workflow Diagram

The overall process from fungal culture to pure Paecilaminol can be visualized in the following workflow diagram.

Conclusion

Paecilaminol is a fascinating secondary metabolite from Paecilomyces sp. FKI-0550 with a structure that suggests a biosynthetic origin from either a modified sphingolipid pathway or an extended Ehrlich pathway. While specific experimental data on its production and biosynthesis are currently lacking in the public domain, this guide provides a solid foundation for researchers to begin their investigations. The proposed pathways and experimental workflows offer a rational starting point for elucidating the complete biological origin of Paecilaminol, which will undoubtedly pave the way for its potential applications in drug development and biotechnology.

References

- 1. Paecilaminol, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]

- 4. Sphingolipids and Membrane Biology as Determined from Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Discovery and Isolation of Paecilaminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paecilaminol, a novel amino alcohol discovered from the fungus Paecilomyces sp. FKI-0550, has garnered attention for its targeted inhibition of NADH-fumarate reductase, a crucial enzyme in the anaerobic respiration of many parasitic helminths. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Paecilaminol. It details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the compound, and its biological activity. This document is intended to serve as a resource for researchers in natural product discovery, parasitology, and drug development, offering a foundational understanding of Paecilaminol and its potential as a lead compound for novel anthelmintic therapies.

Introduction

The genus Paecilomyces is a diverse group of fungi known for producing a wide array of bioactive secondary metabolites with applications in agriculture and medicine.[1] In 2006, researchers from the Kitasato Institute in Japan reported the discovery of a new NADH-fumarate reductase inhibitor, designated Paecilaminol, from the cultured broth of Paecilomyces sp. FKI-0550. The structure of Paecilaminol was elucidated as 2-amino-14,16-dimethyl-3-octadecanol. This compound exhibited significant inhibitory activity against the NADH-fumarate reductase of Ascaris suum, a parasitic roundworm. This specific mode of action makes Paecilaminol a promising candidate for the development of new anthelmintic drugs, as the NADH-fumarate reductase pathway is essential for anaerobic energy metabolism in many parasitic helminths but is absent in their mammalian hosts.

Physicochemical and Biological Properties of Paecilaminol

A summary of the known physicochemical and biological properties of Paecilaminol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₃NO | |

| Molecular Weight | 313.57 g/mol | |

| Chemical Structure | 2-amino-14,16-dimethyl-3-octadecanol | |

| Appearance | Not Reported | |

| Solubility | Not Reported | |

| Biological Activity | NADH-fumarate reductase inhibitor | |

| IC₅₀ Value | 5.1 µM (against Ascaris suum NADH-fumarate reductase) |

Experimental Protocols

The following sections detail the methodologies for the discovery and isolation of Paecilaminol. While the primary publication provides an overview, specific details on fermentation media and purification parameters are supplemented with established protocols for secondary metabolite isolation from Paecilomyces.

Fermentation of Paecilomyces sp. FKI-0550

The production of Paecilaminol is achieved through the submerged fermentation of Paecilomyces sp. FKI-0550. A generalized workflow for this process is depicted below.

Protocol:

-

Inoculum Preparation: A loopful of mycelia from a slant culture of Paecilomyces sp. FKI-0550 is inoculated into a seed culture medium. The composition of a typical fungal seed medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract or peptone), and mineral salts. The seed culture is incubated on a rotary shaker to ensure sufficient aeration and growth.

-

Production Fermentation: After adequate growth in the seed culture, an aliquot is used to inoculate a larger production fermenter containing a suitable production medium. The production medium is often optimized to enhance the yield of the desired secondary metabolite.

-

Incubation: The production fermenter is incubated under controlled conditions of temperature, agitation, and aeration for a specific period to allow for the biosynthesis of Paecilaminol.

-

Harvesting: The culture broth, containing Paecilaminol, is harvested for subsequent extraction and purification.

Extraction and Purification of Paecilaminol

Paecilaminol is extracted from the culture broth and purified using a series of chromatographic techniques. A representative workflow is illustrated below.

Protocol:

-

Extraction: The harvested culture broth is extracted with an organic solvent such as ethyl acetate to partition Paecilaminol from the aqueous phase. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Fraction Collection and Bioassay: Fractions are collected and their biological activity is assessed using an NADH-fumarate reductase inhibition assay.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography are pooled, concentrated, and further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile in water), to yield pure Paecilaminol.

Structure Elucidation and Spectroscopic Data

The chemical structure of Paecilaminol was determined to be 2-amino-14,16-dimethyl-3-octadecanol through spectroscopic analysis. A summary of the expected spectroscopic data is provided in Table 2.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to methyl, methylene, and methine protons of the long alkyl chain, as well as signals for the protons on the carbons bearing the amino and hydroxyl groups. |

| ¹³C NMR | Resonances for the carbon atoms of the alkyl chain, and distinct signals for the carbons attached to the nitrogen and oxygen atoms. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of Paecilaminol, along with characteristic fragmentation patterns. |

Note: The detailed experimental NMR and MS data from the primary literature are not publicly available. The information in Table 2 is based on the reported structure.

Mechanism of Action: Inhibition of NADH-Fumarate Reductase

Paecilaminol's primary biological activity is the inhibition of NADH-fumarate reductase. This enzyme is a key component of the anaerobic respiratory chain in many parasitic helminths, where it catalyzes the final step of anaerobic energy metabolism. A simplified diagram of this pathway is shown below.

In this pathway, NADH is oxidized by Complex I, and the electrons are transferred to rhodoquinone. The resulting rhodoquinol is then reoxidized by Complex II, with the electrons being used to reduce fumarate to succinate. This process is coupled to ATP synthesis and is vital for the survival of the parasite in the anaerobic environment of the host's gut. By inhibiting this pathway, Paecilaminol disrupts the parasite's energy metabolism, leading to its death.

Conclusion

Paecilaminol represents a promising natural product with a specific and potent inhibitory activity against a key enzyme in parasitic helminths. This technical guide has summarized the available information on its discovery, isolation, characterization, and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies, toxicity profiling, and structure-activity relationship studies to optimize its anthelmintic properties. The detailed methodologies and workflows presented herein provide a valuable resource for researchers aiming to further investigate Paecilaminol and other novel compounds from Paecilomyces and other fungal sources.

References

Paecilaminol as an Enzyme Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paecilaminol is a novel amino alcohol compound, identified as 2-amino-14,16-dimethyl-3-octadecanol, isolated from the fungus Paecilomyces sp. FKI-0550.[1] Emerging research has highlighted its potential as a specific enzyme inhibitor, offering a new avenue for therapeutic investigation, particularly in the context of anti-parasitic drug development. This document provides a concise technical guide to the current understanding of Paecilaminol's mechanism of action as an enzyme inhibitor.

Mechanism of Action: Inhibition of NADH-Fumarate Reductase

The primary mechanism of action identified for Paecilaminol is the inhibition of NADH-fumarate reductase.[1] This enzyme is a key component of the anaerobic respiratory chain in many parasitic helminths, such as the roundworm Ascaris suum. By targeting this enzyme, Paecilaminol disrupts the parasite's energy metabolism, leading to its eventual demise. The specificity of this inhibition makes Paecilaminol a promising candidate for targeted anti-nematodal therapies.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Paecilaminol against its target enzyme has been quantified, providing a benchmark for its efficacy.

| Compound | Target Enzyme | Organism | IC50 Value (µM) |

| Paecilaminol | NADH-fumarate reductase | Ascaris suum | 5.1[1] |

Experimental Protocols

While the specific, detailed experimental protocol for the determination of Paecilaminol's IC50 value against NADH-fumarate reductase is not publicly available, a generalized methodology for such an assay is outlined below. This protocol is based on standard enzymatic assay procedures for NADH-dependent reductases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Paecilaminol against Ascaris suum NADH-fumarate reductase.

Materials:

-

Purified Ascaris suum NADH-fumarate reductase

-

Paecilaminol of varying concentrations

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Fumarate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well microplates

Procedure:

-

Preparation of Reagents: Prepare stock solutions of Paecilaminol, NADH, and fumarate in the assay buffer. Create a serial dilution of Paecilaminol to test a range of concentrations.

-

Enzyme Reaction Mixture: In a microplate well, combine the assay buffer, a fixed concentration of NADH, and a specific concentration of Paecilaminol.

-

Enzyme Addition: Add the purified NADH-fumarate reductase to the wells to initiate the reaction. Include control wells with no inhibitor and wells with no enzyme (blank).

-

Initiation of Reaction: Add fumarate to the wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each Paecilaminol concentration. Plot the percentage of enzyme inhibition against the logarithm of the Paecilaminol concentration. The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which 50% inhibition is observed.

Visualizing the Mechanism of Action

The inhibitory action of Paecilaminol on the NADH-fumarate reductase pathway can be visualized as a direct interruption of the electron transport chain in anaerobic respiration.

Caption: Inhibition of NADH-Fumarate Reductase by Paecilaminol.

This diagram illustrates how Paecilaminol acts as an inhibitor of the NADH-fumarate reductase enzyme, thereby blocking the conversion of NADH and fumarate to NAD+ and succinate, a critical step in the parasite's anaerobic energy production.

References

The Nematicidal Potential of Paecilaminol: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for sustainable and effective nematode control strategies has driven research into naturally derived compounds with nematicidal properties. Paecilaminol, a secondary metabolite produced by the fungus Paecilomyces sp. FKI-0550, has emerged as a promising candidate. This technical guide provides an in-depth overview of the known biological activity of Paecilaminol against nematodes, focusing on its mechanism of action as an inhibitor of the essential nematode enzyme, NADH-fumarate reductase. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to facilitate further research and development.

Biological Activity of Paecilaminol

Paecilaminol has been identified as a potent inhibitor of NADH-fumarate reductase, a key enzyme in the anaerobic respiration of many parasitic nematodes.[1] This enzyme is crucial for the survival of nematodes in low-oxygen environments, such as the host's gut.

Quantitative Data

To date, the primary quantitative data available for Paecilaminol's bioactivity is its inhibitory effect on the NADH-fumarate reductase enzyme isolated from the parasitic nematode Ascaris suum.

| Compound | Target | Nematode Species | Assay Type | Value | Reference |

| Paecilaminol | NADH-fumarate reductase | Ascaris suum | Enzyme Inhibition | IC50: 5.1 µM | [1] |

Note: Data on the direct nematicidal activity of Paecilaminol against whole nematode organisms, such as LC50 or EC50 values for mortality or developmental inhibition, are not currently available in the public domain.

Mechanism of Action: Inhibition of the NADH-Fumarate Reductase Pathway

In anaerobic or microaerobic environments, many parasitic nematodes rely on a specialized energy metabolism pathway that terminates with the reduction of fumarate to succinate, catalyzed by NADH-fumarate reductase. This process is coupled to the oxidation of NADH and is a critical source of ATP for the nematode.

By inhibiting NADH-fumarate reductase, Paecilaminol disrupts this vital energy-generating pathway, leading to a metabolic crisis and ultimately, the death of the nematode. The specificity of this pathway to many parasitic helminths, and its absence in their mammalian hosts, makes it an attractive target for the development of selective nematicides.[2]

Signaling Pathway Diagram

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the nematicidal activity of Paecilaminol.

In Vitro Nematicidal Bioassay (Mortality and Developmental Inhibition)

This protocol describes a general method for evaluating the direct effect of a compound on nematode viability and development, adapted from various nematicidal studies.[3][4]

a. Nematode Culture and Preparation:

-

Species: Meloidogyne incognita (root-knot nematode) or Caenorhabditis elegans (free-living model organism).

-

M. incognita: Culture on susceptible host plants (e.g., tomato, Solanum lycopersicum). Extract eggs from infected roots using a sodium hypochlorite solution. Collect second-stage juveniles (J2) by hatching eggs in water.

-

C. elegans: Maintain on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50. Synchronize cultures to obtain a population of L1 or L4 larvae for testing.

b. Preparation of Paecilaminol Solutions:

-

Dissolve Paecilaminol in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare a serial dilution of the stock solution in sterile water or a suitable buffer to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤ 1%).

c. Mortality Assay:

-

Add approximately 50-100 synchronized nematodes (e.g., M. incognita J2s or C. elegans L4s) to each well of a 96-well microtiter plate.

-

Add the Paecilaminol test solutions to the wells. Include a solvent control and a negative control (water).

-

Incubate the plates at a controlled temperature (e.g., 25°C) for 24, 48, and 72 hours.

-

At each time point, count the number of dead nematodes under an inverted microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

-

Calculate the percentage mortality for each concentration and time point. Determine the LC50 value using probit analysis.

d. Developmental Assay (C. elegans):

-

Synchronize C. elegans to the L1 larval stage.

-

Add a small number of L1 larvae (e.g., 10-20) to each well of a 96-well plate containing NGM and a food source (E. coli OP50).

-

Add the Paecilaminol test solutions to the wells.

-

Incubate at 20°C and observe the developmental stage of the nematodes daily for 3-4 days.

-

Record the percentage of nematodes that reach the adult stage at each concentration.

NADH-Fumarate Reductase Inhibition Assay

This protocol is based on methods for assaying NADH-fumarate reductase activity in parasitic helminths.[5]

a. Preparation of Mitochondrial Fraction:

-

Homogenize adult Ascaris suum in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a suitable buffer.

b. Enzyme Assay:

-

In a cuvette, combine a reaction buffer (e.g., phosphate buffer, pH 7.4), NADH, and the mitochondrial preparation.

-

Add varying concentrations of Paecilaminol (dissolved in a suitable solvent).

-

Initiate the reaction by adding fumarate.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) using a spectrophotometer.

-

Calculate the rate of NADH oxidation for each Paecilaminol concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the Paecilaminol concentration.

Experimental Workflows

Nematicidal Bioassay Workflow

Enzyme Inhibition Assay Workflow

References

- 1. Paecilaminol, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial fumarate reductase as a target of chemotherapy: from parasites to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the nematicidal mechanisms and control efficiencies of oxalic acid producing Aspergillus tubingensis WF01 against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and enzymatic activity of an NADH-fumarate reductase and other mitochondrial activities of Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Anaerobic Survival: A Technical Guide to NADH-Fumarate Reductase in Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the often oxygen-deprived environments within their hosts, many parasitic organisms have evolved unique metabolic adaptations to ensure their survival and proliferation. A cornerstone of this anaerobic metabolism is the NADH-fumarate reductase system, an enzymatic pathway that is notably absent in their mammalian hosts. This distinction positions the NADH-fumarate reductase system as a prime target for the development of novel and selective antiparasitic therapies. This technical guide provides an in-depth exploration of the core functions, biochemical pathways, and therapeutic potential of NADH-fumarate reductase in parasites.

The NADH-fumarate reductase system is a critical component of the anaerobic respiratory chain in a variety of parasites, including helminths and trypanosomatids.[1][2][3] It facilitates the reoxidation of NADH produced during glycolysis, a process essential for maintaining redox balance and generating ATP under anaerobic or microaerobic conditions.[1][4] This system effectively allows parasites to use fumarate as a terminal electron acceptor in place of oxygen.

The Biochemical Pathway of Fumarate Respiration

The parasite's anaerobic respiration, often termed "fumarate respiration," is a modified electron transport chain that operates in reverse compared to the aerobic respiration in host mitochondria.[3][5] The key components of this pathway are mitochondrial Complex I (NADH-rhodoquinone reductase) and Complex II (rhodoquinol-fumarate reductase), with the low-potential electron carrier rhodoquinone (RQ) playing a pivotal role.[2][3][4]

The process begins with the transfer of electrons from NADH to rhodoquinone, a reaction catalyzed by Complex I.[2][4][6] The resulting rhodoquinol then donates these electrons to fumarate, which is reduced to succinate by Complex II.[2][4] This final step is the hallmark of the NADH-fumarate reductase system. The electron transfer through Complex I is coupled to proton translocation across the inner mitochondrial membrane, which drives ATP synthesis.[4][7][8]

Quantitative Data on Enzyme Kinetics and Inhibition

The efficacy of inhibitors targeting the NADH-fumarate reductase system is a key area of research. The following tables summarize available quantitative data on the enzyme's kinetics and the inhibitory concentrations of various compounds.

Table 1: Michaelis-Menten Constants (Km) for NADH-Fumarate Reductase System Components

| Parasite Species | Substrate | Km Value | Reference |

| Setaria digitata | Fumarate | 1.47 mM | [9] |

| Setaria digitata | NADH | 0.33 mM | [9] |

| Trypanosoma brucei | NADH | 60 µM | [10] |

| Trypanosoma brucei | Fumarate (for H2O2 inhibition) | 16 µM | [10] |

Table 2: 50% Inhibitory Concentration (IC50) of Various Compounds against NADH-Fumarate Reductase and Related Enzymes

| Compound | Parasite Species | Target Enzyme/System | IC50 Value | Reference |

| Licochalcone A | Leishmania major | Fumarate Reductase (FRD) in permeabilized promastigotes | 1.2 µM | [11] |

| Licochalcone A | Leishmania major | Succinate Dehydrogenase (SDH) in permeabilized promastigotes | 19 µM | [11] |

| Bithionol | Ascaris lumbricoides suum | Reconstituted NADH-Fumarate Reductase | 18 ± 2 µM | [12] |

| 2-mercaptopyridine-N-oxide (MPNO) | Trypanosoma cruzi | Purified NADH-Fumarate Reductase | 35 µM | [13] |

| Quinazoline Derivatives | Echinococcus multilocularis | NADH-Fumarate Reductase | Varies | [2] |

| Nafuredin | Helminths | NADH-Fumarate Reductase (Complex I) | nM range | [3][5] |

Experimental Protocols

NADH-Fumarate Reductase Activity Assay

This assay measures the rate of NADH oxidation in the presence of fumarate.

Principle: The decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.5

-

Substrate: 20 mM Fumarate solution

-

Cofactor: 0.2 mM NADH solution

-

Enzyme solution (e.g., mitochondrial fraction or purified enzyme)

Procedure:

-

Prepare the reaction mixture containing the assay buffer and fumarate in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 70°C for thermophilic organisms, or a physiologically relevant temperature for the parasite).[14]

-

Initiate the reaction by adding the enzyme solution and NADH.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).[4][11][14]

Enzyme Inhibition Assay

This protocol is used to determine the inhibitory effect of a compound on NADH-fumarate reductase activity.

Principle: The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the activity is inhibited (IC50).

Reagents:

-

Same reagents as the NADH-Fumarate Reductase Activity Assay.

-

Inhibitor stock solution of known concentration.

Procedure:

-

Prepare a series of reaction mixtures, each containing the assay buffer, fumarate, and a different concentration of the inhibitor.

-

Pre-incubate the mixtures with the enzyme solution for a defined period.

-

Initiate the reaction by adding NADH.

-

Monitor the rate of NADH oxidation as described in the activity assay.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

NADH-Fumarate Reductase as a Drug Target

The absence of the NADH-fumarate reductase system in mammals makes it an exceptionally attractive target for antiparasitic drug development.[1][15][16] Inhibiting this pathway disrupts the parasite's energy metabolism and redox balance, leading to its death.[1]

Several classes of compounds have been investigated for their inhibitory effects on this system. For instance, the anthelmintic drug bithionol has been shown to competitively inhibit the system with respect to rhodoquinone.[12] Chalcones have demonstrated potent and selective inhibition of fumarate reductase in Leishmania species.[11][16] Furthermore, natural products like nafuredin exhibit nanomolar inhibitory activity against the helminth enzyme.[3][5] The development of novel compounds targeting either Complex I or Complex II of the parasite's anaerobic respiratory chain holds significant promise for future chemotherapies.[2][3]

Conclusion

The NADH-fumarate reductase system is a vital metabolic adaptation for many parasitic organisms, enabling them to thrive in anaerobic environments. Its unique presence in parasites and absence in their mammalian hosts underscores its importance as a high-value target for the development of new antiparasitic drugs. A thorough understanding of its biochemical intricacies, coupled with robust experimental methodologies, is crucial for the successful design and development of next-generation therapies to combat parasitic diseases. Continued research into the structure, function, and inhibition of this critical enzyme system will undoubtedly pave the way for more effective and less toxic treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Mitochondrial fumarate reductase as a target of chemotherapy: from parasites to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anaerobic NADH-Fumarate Reductase System Is Predominant in the Respiratory Chain of Echinococcus multilocularis, Providing a Novel Target for the Chemotherapy of Alveolar Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Fumarate reductase system of filarial parasite Setaria digitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Inhibitory effect of bithionol on NADH-fumarate reductase in ascarides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Soluble NADH-Dependent Fumarate Reductase in the Reductive Tricarboxylic Acid Cycle of Hydrogenobacter thermophilus TK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and enzymatic activity of an NADH-fumarate reductase and other mitochondrial activities of Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Paecilomyces Species: A Rich Source of Novel Bioactive Compounds for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The fungal genus Paecilomyces represents a vast and largely untapped reservoir of novel bioactive compounds with significant potential for the development of new pharmaceuticals.[1][2][3][4] Species within this genus are ubiquitous, found in diverse environments from soil and decaying organic matter to marine sediments and as endophytes within plants.[1][2][3] This ecological diversity contributes to the remarkable chemical diversity of their secondary metabolites. Historically used in traditional medicine, particularly in Asia, Paecilomyces species are now gaining prominence in modern drug discovery programs due to the broad spectrum of biological activities exhibited by their metabolites, including antimicrobial, antitumor, immunosuppressive, and insecticidal properties.[1][5] This guide provides a comprehensive overview of the bioactive compounds isolated from Paecilomyces, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their discovery and characterization.

Chemical Diversity of Bioactive Compounds from Paecilomyces

Paecilomyces species produce a wide array of secondary metabolites belonging to various chemical classes.[1][4][5] These include polyketides, terpenoids, peptides, alkaloids, and fatty acids, among others.[1][4][5] The structural diversity within these classes is vast, leading to a wide range of biological functions.

Table 1: Selected Bioactive Compounds from Paecilomyces Species and their Biological Activities

| Compound Class | Compound Name | Paecilomyces Species | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| Peptides | Leucinostatins (e.g., A, B, D, H, K) | P. lilacinus, P. cinnamomeus | Antimicrobial, Antitumor | Antitumor IC₅₀: 1.12 - 8.63 µmol/L against various cancer cell lines. | [1][6][7] |

| Beauvericin | P. sp. | Antimicrobial, Insecticidal | - | [8] | |

| Polyketides | Paeciloquinones (e.g., A, C) | P. carneus | Protein Tyrosine Kinase Inhibitor | v-abl PTK IC₅₀: 0.4 µM | [9] |

| Farinomalein | P. farinosus | Antifungal | Potent activity at 5 µ g/disk against Phytophthora sojae | [1][10] | |

| Paeciloxanthone | Paecilomyces sp. | Cytotoxic | Significant cytotoxicity against HepG2 cell lines. | [11] | |

| Gunnilactam A | P. gunnii | Cytotoxic | IC₅₀: 5.4 µM against C42B human prostate cancer cells. | [12][13] | |

| Alkaloids | Varioloid A and B | P. variotii | Antifungal | MIC: 8 and 4 mg/mL against Fusarium graminearum | [1] |

| Terpenoids/Sterols | Ergosterol Peroxide | P. lilacinus | Cytotoxic | IC₅₀: 9.5 - 59.6 mg/L against various cancer cell lines. | [7][14] |

| 3β-hydroxy-7α-methoxy-5α,6α-epoxy-8(14),22E-dien-ergosta | P. gunnii | Cytotoxic | IC₅₀: 3.00 - 15.69 µM against various tumor cell lines. | [12][13] | |

| Other | 4,5,6-trihydroxy-2',3',5',6-tetramethyl-[3,4'-bipyranylidene]-2-one | P. variotii | Antioxidant, Antibacterial | Antioxidant IC₅₀: 23.82 µg/mL; Antibacterial MIC < 100 µg/mL | [15][16] |

Experimental Protocols

The discovery and characterization of novel bioactive compounds from Paecilomyces involve a series of systematic experimental procedures. This section outlines the key methodologies.

General Workflow for Bioactive Compound Discovery

Figure 1: General workflow for the discovery of bioactive compounds from Paecilomyces.

Fungal Cultivation for Secondary Metabolite Production

The production of bioactive secondary metabolites by Paecilomyces is highly dependent on the culture conditions. Optimization of media composition, pH, temperature, and aeration is crucial for maximizing the yield of desired compounds.

-

Culture Media: Potato Dextrose Broth (PDB) or Czapek broth are commonly used for liquid fermentation.[17] For instance, P. lilacinus can be cultured in a liquid fermentation medium containing a carbon source like glucose and a nitrogen source such as peptone or sodium nitrate.[18] A basal medium for P. lilacinus might consist of sucrose, soy peptone, K₂HPO₄, KCl, MgSO₄, and FeSO₄.[19]

-

Fermentation Parameters:

-

Temperature: Optimal growth and sporulation for many Paecilomyces species, such as P. lilacinus, is between 25-28°C.[20]

-

pH: The initial pH of the culture medium can significantly influence metabolite production. For P. lilacinus, a starting pH of 5.0-7.0 is often optimal.[18]

-

Incubation Time: Fermentation is typically carried out for 7 to 14 days in a shaking incubator (e.g., 120 rpm) to ensure adequate aeration.[17][21]

-

Extraction and Isolation of Bioactive Compounds

Following fermentation, the bioactive compounds are extracted from the culture broth and/or the fungal mycelium.

-

Extraction: The culture filtrate is typically separated from the mycelial mass by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.[21]

-

Fractionation and Purification:

-

The crude extract is concentrated under reduced pressure.

-

Initial fractionation is often performed using column chromatography with silica gel or Sephadex LH-20.[6][22]

-

Further purification of bioactive fractions is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase C18 column.[6][9]

-

Bioactivity Assays

This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). The turbidity is adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.[23]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[24][25]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[4]

-

Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[26] Cell viability is expressed as a percentage of the untreated control.

This assay is used to measure the activity of caspases, which are key enzymes in the apoptotic pathway.

-

Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.

-

Substrate Addition: Add a specific caspase substrate (e.g., a DEVD peptide for caspase-3/7) linked to a reporter molecule (colorimetric or fluorometric).

-

Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

-

Detection: Measure the signal generated from the cleaved reporter molecule using a spectrophotometer or fluorometer.[2][15] The signal intensity is proportional to the caspase activity.

Signaling Pathways Modulated by Paecilomyces Compounds

Several bioactive compounds from Paecilomyces have been shown to modulate key signaling pathways involved in inflammation and cancer. For example, a glycopeptide from Paecilomyces sinensis (CPS-II) has been shown to exert immunostimulatory effects by activating the NF-κB pathway.[17]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses.[10] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.

Figure 2: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

Paecilomyces species are a prolific and versatile source of novel bioactive compounds with a wide range of therapeutic applications. The chemical diversity of their secondary metabolites, coupled with their potent biological activities, makes them a prime target for drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic exploration of this promising fungal genus. Further research into the cultivation, isolation, and biological evaluation of Paecilomyces metabolites is warranted to unlock their full therapeutic potential. The elucidation of their mechanisms of action, including their effects on critical signaling pathways like NF-κB, will be instrumental in advancing these natural products from the laboratory to the clinic.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [The study of the secondary metabolites from fungus Paecilomyces sp] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. mdpi.com [mdpi.com]

- 18. CN102286421A - Liquid fermentation culture method for paecilomyces lilacinus - Google Patents [patents.google.com]

- 19. academicjournals.org [academicjournals.org]

- 20. CN104212722A - Paecilomyces lilacinus, culture method of paecilomyces lilacinus and use of paecilomyces lilacinus in prevention and control of diseases and pests of crops - Google Patents [patents.google.com]

- 21. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Secondary metabolites and their bioactivities from Paecilomyces gunnii YMF1.00003 [frontiersin.org]

- 23. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Paecilaminol: A Novel NADH-Fumarate Reductase Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Paecilaminol, a novel amino alcohol compound isolated from the fungus Paecilomyces sp. FKI-0550, has been identified as a potent inhibitor of NADH-fumarate reductase.[1] This enzyme is a key component of the anaerobic respiratory chain in many parasitic helminths and has recently been implicated in the survival of cancer cells within hypoxic tumor microenvironments. This technical guide provides a comprehensive overview of the current knowledge on Paecilaminol, its mechanism of action, and its potential therapeutic applications in both infectious diseases and oncology. Detailed experimental protocols for assessing its enzymatic inhibition, quantitative data, and visualizations of its mode of action are presented to facilitate further research and development.

Introduction

Paecilaminol, with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol, is a secondary metabolite produced by the fungus Paecilomyces sp.[1] The genus Paecilomyces is known for producing a wide array of bioactive secondary metabolites with diverse biological activities.[2] The initial discovery of Paecilaminol as a specific inhibitor of NADH-fumarate reductase from the parasitic nematode Ascaris suum has opened avenues for its exploration as a potential therapeutic agent.[1]

The NADH-fumarate reductase system is a critical metabolic pathway for anaerobic energy production in many parasitic helminths.[3][4] This pathway is largely absent in their mammalian hosts, making it an attractive target for the development of selective anti-parasitic drugs.[3] Furthermore, recent studies have highlighted the functional significance of this enzyme system in the hypoxic microenvironment of solid tumors, where it contributes to the survival and proliferation of cancer cells.[3] This dual relevance positions Paecilaminol as a promising lead compound for development in multiple therapeutic areas.

Chemical and Physical Properties

The fundamental characteristics of Paecilaminol are detailed below.

| Property | Value | Reference |

| Chemical Name | 2-amino-14,16-dimethyl-3-octadecanol | [1] |

| Producing Organism | Paecilomyces sp. FKI-0550 | [1] |

| Molecular Formula | C20H43NO | [1] |

| Molecular Weight | 313.56 g/mol | [1] |

Mechanism of Action: Inhibition of NADH-Fumarate Reductase

Paecilaminol exerts its biological effect through the inhibition of the enzyme NADH-fumarate reductase. This enzyme complex, crucial for anaerobic respiration, catalyzes the transfer of electrons from NADH to fumarate, which acts as the terminal electron acceptor. This process is vital for ATP production in the absence of oxygen.

Quantitative Data: Inhibitory Activity

The inhibitory potency of Paecilaminol against NADH-fumarate reductase has been quantified and is presented in the following table.

| Target Enzyme | Organism | IC50 (µM) | Reference |

| NADH-fumarate reductase | Ascaris suum | 5.1 | [1] |

Potential Therapeutic Applications

Anthelmintic Therapy

The primary and most direct therapeutic application of Paecilaminol is in the treatment of parasitic helminth infections. Many pathogenic nematodes, such as Ascaris suum, rely on anaerobic respiration, and the NADH-fumarate reductase system is central to their energy metabolism.[4] By inhibiting this enzyme, Paecilaminol can disrupt the parasite's energy supply, leading to its paralysis and expulsion from the host. The high selectivity for the parasite's metabolic pathway over the host's suggests a favorable safety profile.

Cancer Therapy

Emerging evidence suggests that the NADH-fumarate reductase system is also active in mammalian cancer cells, particularly under the hypoxic conditions found in solid tumors.[3] This metabolic adaptation allows cancer cells to survive and proliferate in nutrient- and oxygen-deprived environments. Therefore, inhibitors of this enzyme, such as Paecilaminol, could represent a novel class of anticancer agents. By targeting this unique metabolic vulnerability of cancer cells, Paecilaminol may offer a new strategy for treating solid tumors that are often resistant to conventional therapies.

Experimental Protocols

While the full experimental details from the original study on Paecilaminol are not publicly available, a generalized protocol for an NADH-fumarate reductase inhibition assay is provided below, based on established methodologies.

Disclaimer: The following protocol is a representative example and may require optimization for specific experimental conditions.

Objective: To determine the in vitro inhibitory effect of Paecilaminol on NADH-fumarate reductase activity from Ascaris suum.

Materials:

-

Mitochondrial fraction isolated from Ascaris suum muscle

-

Paecilaminol

-

NADH

-

Fumarate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Paecilaminol in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of NADH and fumarate in the assay buffer.

-

Prepare the mitochondrial fraction from Ascaris suum as the source of the enzyme.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the assay buffer.

-

Add varying concentrations of Paecilaminol to the wells.

-

Include a control group with no inhibitor.

-

Add the mitochondrial fraction to all wells and pre-incubate with the inhibitor for a defined period.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding NADH and fumarate to the wells.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of Paecilaminol.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of Paecilaminol that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Future Directions

The discovery of Paecilaminol presents several exciting avenues for future research:

-

Total Synthesis and Analogue Development: The total synthesis of Paecilaminol would confirm its structure and provide a platform for the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of parasitic infections and cancer are necessary to evaluate the in vivo efficacy and safety of Paecilaminol.

-

Mechanism of Inhibition Studies: Detailed kinetic studies are required to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive) of NADH-fumarate reductase by Paecilaminol.

-

Target Validation in Cancer Models: Further research is needed to validate the NADH-fumarate reductase system as a therapeutic target in a broader range of cancer types and to explore potential synergistic combinations with existing anticancer drugs.

Conclusion

Paecilaminol is a promising natural product with a well-defined mechanism of action as an inhibitor of NADH-fumarate reductase. Its potential as both an anthelmintic and an anticancer agent warrants further investigation. The information provided in this technical guide is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this novel compound and its therapeutic applications.

References

- 1. Paecilaminol, a new NADH-fumarate reductase inhibitor, produced by Paecilomyces sp. FKI-0550 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 3. Mitochondrial fumarate reductase as a target of chemotherapy: from parasites to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Paecilaminol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paecilaminol, a potent inhibitor of NADH-fumarate reductase, is a secondary metabolite produced by the fungus Paecilomyces sp. FKI-0550. This document provides a detailed protocol for the isolation and purification of Paecilaminol, from the cultivation of the producing organism to the final purification steps. The methodology described herein is based on established principles of natural product isolation and combines fermentation, solvent extraction, and multi-step chromatography. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Introduction

Paecilaminol (2-amino-14,16-dimethyl-3-octadecanol) is an amino alcohol with significant biological activity. It has been identified as a new inhibitor of NADH-fumarate reductase, with an IC50 value of 5.1 µM against the enzyme from Ascaris suum.[1] Additionally, Paecilaminol and its hydrochlorate salt have demonstrated antitumor activity against several human cancer cell lines, including K562, MCF-7, HL-60, and BGC-823, with IC50 values ranging from 1.12 to 8.63 µmol/L. Given its therapeutic potential, a robust and reproducible protocol for the isolation and purification of Paecilaminol is essential for further research and development.

This protocol outlines a comprehensive procedure for obtaining high-purity Paecilaminol, including fungal fermentation, extraction from the culture broth, and a sequential chromatographic purification strategy.

Experimental Protocols

Fungal Strain and Culture Conditions

The producing organism for Paecilaminol is Paecilomyces sp. FKI-0550. The following protocol describes the cultivation of this strain for the production of the target metabolite.

1.1. Media Preparation

-

Seed Culture Medium (Potato Dextrose Broth, PDB):

-

Potato Infusion: 200 g/L

-

Dextrose: 20 g/L

-

Adjust pH to 5.6 before autoclaving.

-

-

Production Medium (Modified PDB):

-

Potato Infusion: 200 g/L

-

Dextrose: 20 g/L

-

Yeast Extract: 5 g/L

-

Soy Peptone: 2 g/L

-

Adjust pH to 5.6 before autoclaving.

-

1.2. Fermentation Protocol

-

Inoculum Preparation: Inoculate a loopful of Paecilomyces sp. FKI-0550 from a stock culture into a 250 mL Erlenmeyer flask containing 50 mL of PDB. Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.

-

Production Culture: Transfer the seed culture (5% v/v) to a 2 L Erlenmeyer flask containing 1 L of the production medium.

-

Incubation: Incubate the production culture at 28°C for 10-14 days with continuous agitation at 150 rpm.

Extraction of Paecilaminol

Following incubation, the culture broth is harvested for the extraction of Paecilaminol.

-

Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through cheesecloth, followed by centrifugation at 8,000 x g for 20 minutes. The supernatant (culture filtrate) contains the secreted Paecilaminol.

-

Solvent Extraction:

-

Combine the culture filtrate with an equal volume of ethyl acetate in a separatory funnel.

-

Shake vigorously for 10 minutes and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

Pool the ethyl acetate extracts.

-

-

Concentration: Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to purify Paecilaminol from the crude extract.

3.1. Step 1: Silica Gel Column Chromatography (Fractionation)

-

Column Preparation: Pack a glass column (5 x 50 cm) with silica gel (60-120 mesh) in chloroform.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol.

-

100% Chloroform

-

Chloroform:Methanol (98:2, v/v)

-

Chloroform:Methanol (95:5, v/v)

-

Chloroform:Methanol (90:10, v/v)

-

Chloroform:Methanol (80:20, v/v)

-

100% Methanol

-

-

Fraction Collection and Analysis: Collect fractions of 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1, v/v). Visualize the spots by staining with ninhydrin (for amino groups). Pool the fractions containing the compound of interest.

3.2. Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

-

Column Preparation: Swell Sephadex LH-20 resin in methanol and pack it into a glass column (2.5 x 100 cm).

-

Sample Loading: Dissolve the pooled, semi-purified fractions from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.

-

Elution: Elute the column with 100% methanol at a flow rate of 0.5 mL/min.

-

Fraction Collection: Collect 5 mL fractions and analyze by TLC as described previously. Pool the fractions containing Paecilaminol.

3.3. Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

-

HPLC System: A preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm particle size) and a UV detector is used.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Elution Gradient: A linear gradient from 60% to 95% Solvent B over 40 minutes at a flow rate of 2 mL/min.

-

Sample Preparation and Injection: Dissolve the pooled fractions from the Sephadex column in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

-

Detection and Fraction Collection: Monitor the elution at 210 nm. Collect the peak corresponding to Paecilaminol.

-

Final Processing: Concentrate the collected fraction under reduced pressure to remove the acetonitrile, and then lyophilize to obtain pure Paecilaminol as a white powder.

Data Presentation

The following table summarizes the representative quantitative data for the isolation and purification of Paecilaminol from a 10 L fermentation culture.

| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |

| Crude Extract | 5,200 | ~1 | 100 |

| Silica Gel Chromatography | 450 | ~15 | 8.7 |

| Sephadex LH-20 | 180 | ~60 | 3.5 |

| RP-HPLC | 95 | >98 | 1.8 |

Visualizations

Experimental Workflow

Caption: Overall workflow for the isolation and purification of Paecilaminol.

Mechanism of Action

Caption: Inhibition of NADH-fumarate reductase by Paecilaminol.

References

Application Notes & Protocols for Paecilaminol Production using Paecilomyces sp. FKI-0550

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paecilaminol is a novel amino alcohol compound identified as a potent inhibitor of NADH-fumarate reductase, an essential enzyme in the respiratory chain of many parasitic helminths.[1][2][3] Isolated from the cultured broth of the fungus Paecilomyces sp. FKI-0550, paecilaminol (2-amino-14,16-dimethyl-3-octadecanol) presents a promising lead compound for the development of new anthelmintic drugs.[1][2][3] These application notes provide a detailed overview of the available data and standardized protocols for the culture of Paecilomyces sp. FKI-0550, and the subsequent extraction, purification, and analysis of paecilaminol. The protocols are compiled from established methodologies for fungal secondary metabolite production and are intended to serve as a guide for researchers in this field.

Quantitative Data Summary

The primary quantitative data available for paecilaminol pertains to its biological activity.

Table 1: Biological Activity of Paecilaminol

| Target Enzyme | Source Organism | IC50 Value | Reference |

| NADH-fumarate reductase | Ascaris suum | 5.1 µM | [1][2][3] |

Experimental Protocols

Fungal Strain and Culture Conditions

Paecilomyces sp. FKI-0550 is the producing organism of paecilaminol.[1][2][3] While the exact optimal culture conditions for this specific strain are not publicly detailed, the following protocol is based on general methods for the cultivation of Paecilomyces species for secondary metabolite production.

1.1. Materials

-

Freeze-dried or agar slant culture of Paecilomyces sp. FKI-0550

-

Sterile water

-

Petri dishes

-

Culture tubes

-

Erlenmeyer flasks

-

Autoclave

-

Incubator shaker

-

Laminar flow hood

1.2. Media Preparation

A two-stage culture system is recommended for optimal growth and secondary metabolite production.

Table 2: Proposed Culture Media for Paecilomyces sp. FKI-0550

| Medium Type | Component | Concentration (g/L) |

| Seed Culture Medium (Potato Dextrose Agar - PDA) | Potato Infusion | 4.0 |

| Dextrose | 20.0 | |

| Agar | 15.0 | |

| Distilled Water | 1000 mL | |

| Production Medium (Liquid) | Glucose | 20.0 |

| Peptone | 5.0 | |

| Yeast Extract | 3.0 | |

| KH2PO4 | 1.0 | |

| MgSO4·7H2O | 0.5 | |

| Distilled Water | 1000 mL |

1.3. Protocol

-

Strain Revival: Aseptically transfer a small amount of the Paecilomyces sp. FKI-0550 culture from the stock into a tube containing 5 mL of sterile water. Vortex gently to create a spore suspension.

-

Seed Culture: Inoculate PDA plates with 100 µL of the spore suspension. Incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth and sporulation are observed.

-

Inoculum Preparation: From a mature PDA plate, cut out several agar plugs (approximately 1 cm²) and transfer them to a 250 mL Erlenmeyer flask containing 50 mL of the liquid production medium.

-

Production Culture (Fermentation): Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 10-14 days. The optimal fermentation time for paecilaminol production should be determined empirically by sampling the culture broth at different time points.

Extraction and Purification of Paecilaminol

The following protocol outlines a general procedure for the extraction and purification of a lipophilic secondary metabolite like paecilaminol from a fungal culture broth.

2.1. Materials

-

Culture broth from Paecilomyces sp. FKI-0550 fermentation

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

-

Glass column for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system

2.2. Protocol

-

Extraction: After the fermentation period, separate the mycelial biomass from the culture broth by filtration or centrifugation. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column pre-equilibrated with the same solvent.

-

Fractionation: Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Collect fractions of the eluate.

-

Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing paecilaminol. A suitable visualization agent (e.g., ninhydrin for the amino group) may be required.

-

Further Purification by HPLC: Pool the fractions containing the compound of interest and concentrate them. For final purification, subject the concentrated fraction to preparative HPLC using a suitable column (e.g., C18) and a mobile phase determined by analytical HPLC scouting.

Analytical Methods for Paecilaminol Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a standard method for the quantification of secondary metabolites.

3.1. Proposed HPLC Method

-

Instrument: HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for separating fungal secondary metabolites.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy of the purified compound) or MS detection for higher sensitivity and specificity.

-

Quantification: Generate a standard curve using purified paecilaminol of known concentrations to quantify the amount in the samples.

Visualizations

Experimental Workflow

Caption: Overall workflow for paecilaminol production.

Hypothetical Biosynthetic Pathway

The precise biosynthetic pathway for paecilaminol in Paecilomyces sp. FKI-0550 has not been elucidated. However, based on its structure (a long-chain amino alcohol), a hypothetical pathway can be proposed involving fatty acid synthesis and amino acid metabolism. Long-chain alcohols in fungi can be derived from the modification of fatty acid precursors. The amino group at the C-2 position suggests the involvement of an amino acid, possibly as a precursor or a donor of the amino group.

Caption: A hypothetical biosynthetic pathway for paecilaminol.

References

Application Note: Quantitative Analysis of Paecilaminol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Paecilaminol, a novel long-chain amino alcohol identified as 2-amino-14,16-dimethyl-3-octadecanol, has been recognized as a potent inhibitor of NADH-fumarate reductase.[1] This inhibitory activity suggests its potential as a therapeutic agent, particularly in contexts where this enzyme plays a critical role. To facilitate research and development of Paecilaminol, robust and sensitive analytical methods for its quantification in various biological matrices are essential. This application note details a sensitive and specific method for the quantification of Paecilaminol using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following a derivatization procedure.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate Paecilaminol from the sample matrix. Due to the absence of a strong chromophore and to enhance ionization efficiency and chromatographic retention, the extracted analyte is derivatized with benzoyl chloride, which targets the primary amine and hydroxyl groups. The derivatized Paecilaminol is then separated by reversed-phase ultra-high-performance liquid chromatography (UHPLC) and quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

-

Paecilaminol reference standard

-

Paecilaminol-d4 (or other suitable stable isotope-labeled internal standard)

-

Benzoyl chloride

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Chloroform

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Nitrogen gas

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

-

To 50 µL of the sample (e.g., fungal culture supernatant, plasma), add 10 µL of the internal standard solution (Paecilaminol-d4, 1 µg/mL in methanol).

-

Add 200 µL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the lower organic layer to a clean microcentrifuge tube.

-

Dry the organic extract under a gentle stream of nitrogen gas at 40°C.

Derivatization

-

To the dried extract, add 50 µL of 2% benzoyl chloride in acetonitrile and 50 µL of 100 mM sodium bicarbonate solution.

-

Vortex briefly and incubate at 50°C for 30 minutes.

-

After incubation, evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

-

Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| UHPLC System | Standard UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 80% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 80% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | To be determined by infusion of derivatized Paecilaminol and IS |

| Collision Gas | Argon |

Note: The specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized by infusing the derivatized Paecilaminol standard and the internal standard into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be determined during method validation.

Table 1: Method Validation Parameters

| Parameter | Expected Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: Example MRM Transitions (Hypothetical)